molecular formula C12H15ClN2S B11929266 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride

1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride

Cat. No.: B11929266
M. Wt: 254.78 g/mol
InChI Key: CIJVVVNRJVUMNI-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine hydrochloride (IUPAC name: (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine hydrochloride) is a chiral amine hydrochloride salt featuring a phenyl group substituted with a 4-methyl-1,3-thiazol-5-yl moiety. Its molecular formula is C₁₂H₁₄ClN₂S (MW: 257.77 g/mol) .

Properties

IUPAC Name

1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVVVNRJVUMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Deprotection

A widely cited method involves palladium-mediated coupling of bromophenyl intermediates with 4-methylthiazole, followed by hydrochloric acid deprotection. The synthesis begins with (S)-1-(4-bromophenyl)ethanamine, which undergoes Boc protection using (Boc)₂O in ethyl acetate/water (98.7% yield). Subsequent coupling with 4-methylthiazole in N,N-dimethylacetamide (DMA) at 90°C for 18 hours in the presence of palladium(II) acetate and potassium acetate yields the Boc-protected intermediate (82.3% yield). Final deprotection with HCl in methanol produces the hydrochloride salt (85% yield).

Critical Parameters:

  • Catalyst: Palladium(II) acetate (0.5 mol%) ensures efficient C–C bond formation.

  • Solvent: DMA enhances reaction homogeneity and heat transfer.

  • Temperature: Prolonged heating (90°C) drives the coupling to completion.

Hantzsch Thiazole Synthesis

An alternative route adapts the Hantzsch thiazole synthesis, combining 3-chloro-2,4-pentanedione with thiobenzamide derivatives in ethanol under reflux. This one-pot method achieves 90% yield for analogous thiazole-containing compounds. For the target molecule, thiobenzamide could be substituted with a phenylthioamide precursor to generate the 4-methylthiazole moiety.

Reaction Conditions:

  • Solvent: Absolute ethanol facilitates nucleophilic substitution.

  • Time: 8-hour reflux ensures complete cyclization.

  • Workup: Neutralization with sodium acetate precipitates the product.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies highlight solvent-dependent yields:

SolventCatalystYieldSource
N,N-DimethylacetamidePd(OAc)₂82%
EthanolNone (Hantzsch method)90%
n-Butanolp-TsOH65%

Palladium catalysts are indispensable for cross-coupling, while Brønsted acids (e.g., p-toluenesulfonic acid) accelerate cyclization in polar solvents.

Temperature and Time Dependence

  • Cross-Coupling: 90°C for 18 hours balances reaction rate and byproduct suppression.

  • Cyclization: Reflux (~78°C in ethanol) for 8 hours optimizes thiazole ring formation.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Patent literature emphasizes solvent selection (e.g., THF, MTBE) for scalability. Continuous flow systems minimize thermal gradients, improving reproducibility for intermediates like (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine.

Purification Techniques

  • Acid-Base Extraction: Sodium bicarbonate washes remove unreacted starting materials.

  • Crystallization: Methanol/water mixtures yield high-purity hydrochloride salts.

Enantiomeric Control and Chiral Resolution

The (S)-enantiomer is preferentially synthesized using Boc-protected (S)-1-(4-bromophenyl)ethanamine. Chiral HPLC or enzymatic resolution could further enrich enantiomeric excess, though current methods report >95% purity without additional steps.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Palladium-CatalyzedHigh enantiopurity; ScalableCostly catalysts; Multi-step
Hantzsch SynthesisHigh yield (90%); One-potLimited substrate flexibility
Acid-Mediated CyclizationMild conditions; Broad applicabilityModerate yield (65%)

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Research indicates that thiazole derivatives, including this compound, may possess anticancer properties. The thiazole ring is known to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Neurological Applications : The compound has been investigated for its potential neuroprotective effects. Thiazole derivatives are often explored for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity : Preliminary studies suggest that thiazole-containing compounds can exhibit antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride inhibited cell proliferation and induced apoptosis in breast cancer cells. The study highlighted the importance of the thiazole moiety in enhancing anticancer efficacy .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of thiazole derivatives showed promising results in animal models of neurodegeneration. The administration of these compounds resulted in improved cognitive function and reduced neuronal death, suggesting a protective role against oxidative stress and inflammation in the brain .

Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibits tumor growth and induces apoptosis in cancer cells
Neurological DisordersPotential neuroprotective effects in models of Alzheimer's disease
AntimicrobialExhibits activity against various pathogens, potential for antibiotic development

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogues
  • (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (C₉H₁₃Cl₂N, MW: 206.11 g/mol): Features a chloro and methyl group on the phenyl ring instead of a thiazole. Lacks the thiazole’s heterocyclic interactions, which may limit binding affinity in biological targets .
  • 2-(4-Chlorophenyl)-1,3-thiazol-4-yl methanamine hydrochloride (C₁₀H₁₀Cl₂N₂S, MW: 277.17 g/mol):

    • Contains a thiazol-4-yl group (vs. thiazol-5-yl in the target) and a chlorophenyl substituent.
    • The positional isomerism (thiazol-4-yl vs. 5-yl) alters electronic distribution and steric interactions, impacting receptor binding .
Electron-Donating Substituents
  • 1-(3,5-Dimethoxyphenyl)ethanamine (C₁₀H₁₅NO₂, MW: 181.23 g/mol): Methoxy groups enhance solubility via hydrogen bonding but reduce metabolic stability compared to the target’s thiazole .

Core Heterocycle Modifications

Thiazole vs. Triazole Derivatives
  • 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (C₅H₁₀ClN₃, MW: 147.61 g/mol):
    • Replaces the thiazole with a 1,2,4-triazole , introducing an additional nitrogen atom.
    • Triazoles exhibit stronger hydrogen-bonding capacity but may increase polarity, reducing blood-brain barrier penetration compared to thiazoles .
Thiazole Positional Isomers
  • 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C₁₀H₁₁ClN₂S, MW: 226.72 g/mol): Amino group at the 4-position of the thiazole (vs. ethanamine in the target). The primary amine may enhance solubility but alter target selectivity .

Chiral vs. Achiral Analogues

  • The target compound’s (S)-configuration is critical for enantioselective interactions, as seen in its comparison to (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride .
    • Chirality influences pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., receptor affinity).

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Molecular Formula MW (g/mol) Substituents Heterocycle Core Key Properties
Target Compound (1803604-52-5) C₁₂H₁₄ClN₂S 257.77 4-Methylthiazol-5-yl, phenyl Thiazole Chiral, moderate lipophilicity
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl C₉H₁₃Cl₂N 206.11 Cl, methyl on phenyl None Achiral, high lipophilicity
2-(4-Chlorophenyl)-1,3-thiazol-4-yl methanamine HCl C₁₀H₁₀Cl₂N₂S 277.17 Cl on phenyl, thiazol-4-yl Thiazole Positional isomer, higher polarity
1-(3,5-Dimethoxyphenyl)ethanamine C₁₀H₁₅NO₂ 181.23 Methoxy groups on phenyl None High solubility, electron-donating
4-Amino-2-methyl-5-phenylthiazole HCl C₁₀H₁₁ClN₂S 226.72 Amino at thiazole-4, phenyl Thiazole Primary amine, enhanced H-bonding

Biological Activity

1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride, also known as (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

  • IUPAC Name : (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
  • Molecular Formula : C12H14N2S·HCl
  • CAS Number : 1948273-01-5
  • Molecular Weight : 242.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and neurological disorders. The thiazole moiety is known to enhance the compound's efficacy against certain types of tumors and neurological conditions.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazole structures can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
1A4311.61 ± 1.92
2HT291.98 ± 1.22

The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, indicating that modifications to the thiazole or phenyl moieties can lead to improved therapeutic profiles .

Neuropharmacological Effects

The potential neuropharmacological effects of thiazole derivatives have also been explored. Specifically, the compound may exhibit anticonvulsant properties similar to other thiazole-based drugs. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity.

Case Studies and Research Findings

Several studies have documented the biological activity of thiazole derivatives, including:

  • Anticonvulsant Activity : A study indicated that certain thiazole derivatives significantly reduced seizure activity in animal models, demonstrating their potential as anticonvulsants .
  • Inhibition of HSET Protein : In vitro assays have shown that related compounds can inhibit HSET (KIFC1), a protein involved in mitosis, suggesting a mechanism for their antitumor effects .
  • Pharmacokinetics : Pharmacokinetic studies on similar compounds suggest favorable absorption and distribution characteristics, with half-lives indicating potential for sustained therapeutic effects .

Q & A

Q. Key Considerations :

  • Reaction temperature (often 0–80°C) and pH (acidic for salt formation) must be tightly controlled.
  • Catalysts like palladium (for coupling) or chiral catalysts (for enantiopure synthesis) may be required .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Analytical techniques include:

High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm. Purity >95% is typical for research-grade material .

Nuclear Magnetic Resonance (NMR) : Confirm structure via:

  • 1H NMR : Peaks at δ 2.5–3.0 ppm (amine protons), δ 7.2–8.1 ppm (aromatic protons), and δ 2.3 ppm (methyl group on thiazole) .
  • 13C NMR : Signals for thiazole carbons (δ 120–160 ppm) and phenyl carbons (δ 110–150 ppm) .

Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 251.1 (free base) and [M-Cl]+ for the hydrochloride salt .

Advanced: How can enantiomeric purity be resolved if chirality is a factor?

Methodological Answer:
If the compound has chiral centers (e.g., due to asymmetric synthesis):

Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol eluent. Retention times differ for enantiomers .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) during key steps to favor one enantiomer .

Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

Advanced: What assays are suitable for evaluating its biological activity?

Methodological Answer:
Design assays based on structural analogs (e.g., thiazole-containing amines):

Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-ligands) compete with the compound for binding to serotonin or dopamine receptors. Use HEK293 cells expressing cloned receptors .

Enzyme Inhibition : Test activity against monoamine oxidase (MAO) via fluorometric or spectrophotometric methods (e.g., measuring kynuramine oxidation) .

Dose-Response Curves : Determine EC50/IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.